Product packaging for kaempferol 3-O-rhamnoside(Cat. No.:)

kaempferol 3-O-rhamnoside

Cat. No.: B1261975
M. Wt: 432.4 g/mol
InChI Key: SOSLMHZOJATCCP-VVTWGIOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-O-rhamnoside is a flavonol glycoside consisting of kaempferol and a rhamnose sugar moiety. This natural compound is isolated from various plant species and is a valuable tool for biomedical research due to its multifaceted biological activities. Its primary research applications include oncology, neuroscience, and metabolic disease studies. In cancer research, this compound inhibits cell proliferation and induces apoptosis in various cell lines, including MCF-7 breast cancer cells and LNCaP prostate cancer cells, through activation of the caspase cascade pathway (caspase-9, caspase-3, and PARP) . It has also demonstrated anti-tumor activity in vivo against Ehrlich ascites carcinoma (EAC) cells and cytotoxicity against nasopharyngeal cancer via inhibition of EGFR-TK . Comparative studies indicate it retains significant anti-proliferative activity, though often less potent than the kaempferol aglycone . In neurological disease research, this compound shows promise against Alzheimer's disease pathology. It abrogates amyloid-beta (Aβ42) toxicity by remodeling toxic oligomers and fibrils into non-toxic aggregates, effectively inhibiting fibrilogenesis and secondary structural transformation of the peptide . Its anti-inflammatory and antioxidant properties are also relevant for neuroprotection . For metabolic research, a recent 2024 study highlights its potential in managing diabetes. This compound was shown to modulate glycolytic and gluconeogenic enzyme activities in the liver, improve fasting blood glucose and serum insulin levels, normalize lipid profiles, and reduce oxidative stress in streptozotocin (STZ)-induced diabetic mice, potentially through activation of the AMPK pathway . Furthermore, the compound exhibits strong antioxidant activity, effectively scavenging DPPH free radicals and protecting biomolecules like DNA and erythrocytes from oxidative damage . It also possesses antiplasmodial activity against chloroquine-resistant Plasmodium falciparum , the parasite responsible for malaria . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O10 B1261975 kaempferol 3-O-rhamnoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21?/m1/s1

InChI Key

SOSLMHZOJATCCP-VVTWGIOXSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Synonyms

kaempferol 3-O-alpha-rhamnoside
kaempferol 3-O-rhamnoside

Origin of Product

United States

The Significance of Flavonol Glycosides in Phytochemical Research

Flavonoids represent a large and diverse group of polyphenolic compounds synthesized by plants as secondary metabolites. nih.gov They play a crucial role in plant physiology, contributing to pigmentation to attract pollinators, providing protection against UV radiation, and defending against pathogens and herbivores. wikipedia.orgslideshare.net Flavonoids are categorized into several subgroups based on their chemical structure, including flavones, flavonols, flavanones, and isoflavonoids. nih.gov

Within this broad class, flavonol glycosides are of particular interest to researchers. In plants, flavonoids typically exist in a glycosidic form, meaning they are attached to one or more sugar molecules. nih.gov This glycosylation enhances their water solubility and stability. nih.gov The specific sugar moiety and the position of its attachment to the flavonoid aglycone (the non-sugar part) create a vast diversity of structures, each with potentially unique biological activities.

Academic inquiry into flavonol glycosides is driven by their potential pharmacological properties. Research has demonstrated that these compounds can possess antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov The study of flavonol glycosides, therefore, is a significant area of phytochemical research, aiming to isolate and identify new compounds, understand their biosynthesis, and explore their potential applications.

The Research Context of Kaempferol 3 O Rhamnoside Afzelin/kaempferin

Kaempferol (B1673270) 3-O-rhamnoside, also known by the common names Afzelin (B1665622) or Kaempferin, is a specific flavonol glycoside. Its structure consists of the flavonol kaempferol linked to a rhamnose sugar molecule at the 3-hydroxyl position. ontosight.ai This compound has been isolated from a variety of plant species, including Schima wallichii, Pithecellobium dulce, and Hibiscus cannabinus. spandidos-publications.comspringermedizin.demdpi.com

The molecular formula for Kaempferol 3-O-rhamnoside is C21H20O10. ontosight.ainih.gov Early research and isolation efforts often involved techniques like column chromatography and spectroscopic methods to identify and characterize the compound from plant extracts. spandidos-publications.com

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC21H20O10 ontosight.ainih.gov
Molecular Weight432.38 g/mol ontosight.ai
Melting Point152.7–153°C nih.gov
UV Absorbance Peaks (λmax)265 and 342 nm nih.gov

An Overview of Current Academic Inquiry into Kaempferol 3 O Rhamnoside

Botanical Sources and Plant Families

This compound is a naturally occurring phytochemical found across the plant kingdom. Its distribution is particularly noted in certain families, where it contributes to the plant's chemical profile. The following sections delve into specific instances of its occurrence, highlighting the research that has led to its identification in various botanical sources.

Isolation from Pithecellobium dulce Leaves

The leaves of Pithecellobium dulce, a spiny, evergreen tree belonging to the Fabaceae family, have been identified as a rich source of this compound, which is also known by the synonym Afzelin (B1665622). bio-conferences.orgdoaj.org The isolation process typically involves extracting the leaves with methanol, followed by fractionation with different solvents. bio-conferences.orgumi.ac.id Column chromatography of the ethyl acetate (B1210297) fraction has been successfully employed to isolate the pure compound. bio-conferences.orgumi.ac.id The structure of the isolated compound is then confirmed using spectroscopic methods such as 1H-NMR and 13C-NMR. bio-conferences.orgnih.gov Studies have demonstrated that this compound is a key bioactive constituent within the leaves of this plant. bio-conferences.orgresearchgate.net

Occurrence in Schima wallichii Korth. Leaves

Schima wallichii Korth., a tree found widely across tropical regions of Asia, has been shown to contain this compound as a major active compound in its leaves. tandfonline.comjapsonline.com Research focused on plants consumed by non-human primates led to the investigation of S. wallichii leaves, where this compound was identified and isolated. tandfonline.com The isolation from the ethyl acetate fraction of the plant's extract pointed to this compound as a principal component. tandfonline.com Its molecular formula has been determined as C₂₁H₂₀O₁₀, with a melting point of 152.7–153°C. tandfonline.com This discovery underscores the compound's significant presence in the foliage of this species. tandfonline.com

Plant SourcePart UsedKey Findings
Schima wallichii Korth.LeavesThis compound identified as a major active compound.
Isolated from the ethyl acetate fraction of the extract.
Molecular formula established as C₂₁H₂₀O₁₀.

Identification in Pometia pinnata Leaves

The leaves of Pometia pinnata, a tropical tree from the Sapindaceae family, have been confirmed to contain this compound. tandfonline.com Phytochemical investigations involving the extraction of the leaves and subsequent chromatographic separation led to the successful isolation of this flavonoid. Its structure was elucidated through comprehensive 1D and 2D NMR spectroscopy and mass spectrometry data. tandfonline.com Further analysis using Ultra-Performance Liquid Chromatography-Electrospray Ionization Time-of-Flight Mass Spectrometry (UPLC-ESI-TOFMS) has shown that this compound is a major compound within the ethyl acetate fraction of the leaf extract.

Presence in Hibiscus cannabinus L. (Kenaf) Extracts

Hibiscus cannabinus L., commonly known as kenaf and a member of the Malvaceae family, is another botanical source of this compound. Studies on kenaf leaf extracts have identified several kaempferol rhamnosides, including afzelin (this compound). Research involving far-infrared irradiation of kenaf leaf powder has shown the isolation of this compound among other derhamnosylation products. Kaempferol glycosides, in general, are recognized as major flavonoids in kenaf leaves, contributing to its phytochemical composition.

Plant SourcePart UsedCompound IdentifiedResearch Highlight
Hibiscus cannabinus L. (Kenaf)LeavesThis compound (Afzelin)Isolated from extracts, particularly after processing like far-infrared irradiation.
Kaempferol glycosidesIdentified as major phenolic compounds in the leaves.

Identification in Schima superba Bark

The bark of Schima superba, an evergreen tree from the Camellia family, serves as a natural source for this compound. The extraction process involves grinding the bark, treating it with methanol, and then partitioning the residue. Fractionation of the resulting ethyl acetate layer through silica (B1680970) gel column chromatography yields the compound. Research has confirmed its identity as a flavonol glycoside extracted from the bark and has highlighted its presence as a significant phytochemical in this part of the plant.

Detection in Eucalyptus citriodora Leaves

This compound, also known as afzelin, has been identified as a constituent of the leaves of Eucalyptus citriodora. nih.govcabidigitallibrary.org In one study, extraction and solvent partitioning of the leaves, followed by repeated column chromatography of the n-BuOH fraction, led to the isolation of kaempferol-3-O-α-L-rhamnoside. nih.govthescipub.com This compound was identified based on spectroscopic data analysis, including NMR, MS, UV, and IR. nih.gov Alongside this compound, other flavonoid glycosides such as kaempferol-3-O-beta-D-glucopyranosyl (1→2)-alpha-L-rhamnoside and quercetin-3-O-alpha-L-rhamnoside were also isolated from the leaves for the first time. nih.gov The presence of kaempferol 3-O-alpha-L-rhamnoside in the leaves and stem of Eucalyptus citriodora has been noted in the context of the plant's phytochemical composition. wikipedia.orginnovareacademics.in

Isolation from Arabian jasmine

The compound this compound has been identified in Arabian jasmine (Jasminum sambac). thescipub.com A review of the active substances in Jasminum sambac reports that researchers have separated and identified several flavonoid monomers from the flowers, including kaempferol-3-O-α-L-rhamnoside. thescipub.com The leaves of the plant are also known to contain various flavonoids. researchgate.net Phytochemical analyses of different cultivars of Jasminum sambac have led to the identification of numerous compounds, including a variety of kaempferol glycosides. researchgate.net While flavonoids are abundant, they mostly exist in combination with sugars to form glycosides. thescipub.com

Detection in Bryophyllum pinnatum Derivatives

Several kaempferol rhamnoside derivatives have been isolated from the ethyl acetate (EtOAc) extract of Bryophyllum pinnatum. nih.govresearchgate.net Fractionation of this extract yielded seven kaempferol rhamnosides, including afzelin (kaempferol 3-O-α-L-rhamnopyranoside) and α-rhamnoisorobin (kaempferol 7-O-α-L-rhamnopyranoside). nih.gov Other identified derivatives were kaempferitrin (B1674772) (kaempferol 3,7-di-O-α-L-rhamnopyranoside) and several acetylated rhamnopyranosides of kaempferol. nih.govresearchgate.net With the exception of afzelin, these compounds were isolated from B. pinnatum for the first time in this particular study. nih.gov

Occurrence in Thesium chinense Turcz

A flavonoid glycoside identified as kaempferol-3-O-glucorhamnoside has been derived from the plant Thesium chinense Turcz. researchgate.net This compound, also referred to as Bairuisu I, was isolated as part of a systematic investigation into the material basis of this traditional medicinal plant. Its structure was elucidated through spectroscopic methods.

Flavonol Composition in Vicia faba Epidermis

The epidermis of Vicia faba (faba bean) contains a specific kaempferol glycoside, which has been identified as kaempferol 3-O-galactoside, 7-O-rhamnoside. thescipub.comresearchgate.net This compound is noted as the major pigment responsible for the green fluorescence observed in the vacuoles of the lower epidermal strips when they are placed in alkaline buffers. thescipub.comresearchgate.net The isolation and identification were carried out using an alkaline-induced absorbance change as a spectrophotometric assay. researchgate.net It is a diglycoside of kaempferol, with a rhamnose moiety attached at the 7-position, not the 3-position.

Presence in Purple Tea Plant Cultivars

Metabolomic analyses of purple tea plant cultivars (Camellia sinensis L.) have revealed the presence of various kaempferol derivatives, although not specifically this compound as a singular glycoside. In the 'Zijuan' cultivar, several complex kaempferol rhamnosides were found to be more abundant in purple leaves compared to green leaves. These include kaempferol 3-(2″-rhamnosyl-6″-acetylgalactoside) 7-rhamnoside and kaempferol 3-gentiobioside 7-rhamnoside. In other purple tea varieties, kaempferol-3,7-di-O-β-D-glucopyranoside was identified as a significantly up-accumulated flavonol. Additionally, studies on different colored tea flowers have detected compounds like kaempferol-3-O-glucorhamnoside in the internal petals of white tea flowers.

Microbial Biotransformation and Production

This compound has been successfully synthesized from glucose in engineered Escherichia coli. This was achieved by introducing five flavonoid biosynthetic genes into an E. coli strain that was already engineered for increased tyrosine production. The introduced genes included tyrosine ammonia (B1221849) lyase (TAL), 4-coumaroyl CoA ligase (4CL), chalcone (B49325) synthase (CHS), flavonol synthase (FLS), and crucially, flavonol 3-O-rhamnosyltransferase (UGT78D1) from Arabidopsis thaliana. This enzyme specifically catalyzes the transfer of rhamnose from UDP-rhamnose to the 3-hydroxyl group of kaempferol. This engineered metabolic pathway resulted in the production of 57 mg/L of this compound.

Enzymatic approaches have also been explored. While the hydrolysis of this compound has been studied, the synthesis is a key area of interest. For instance, the rhamnosyltransferase UGT78D1 from Arabidopsis thaliana has been cloned, expressed, and characterized in E. coli for its ability to produce flavonoid rhamnosides. Furthermore, fungal endophytes like Epicoccum nigrum have demonstrated the ability to biotransform plant-derived flavonoids. When cultured on a medium containing kaempferol, the fungus was able to produce more polar kaempferol derivatives, indicating glycosylation processes.

Data Tables

Table 1: Kaempferol Glycosides Identified in Various Plant Species

Plant SpeciesCompound NamePlant Part
Eucalyptus citriodoraKaempferol-3-O-α-L-rhamnoside nih.govLeaves nih.gov
Jasminum sambacKaempferol-3-O-α-L-rhamnoside thescipub.comFlowers thescipub.com
Bryophyllum pinnatumKaempferol 3-O-α-L-rhamnopyranoside (Afzelin) nih.gov-
Bryophyllum pinnatumKaempferol 7-O-α-L-rhamnopyranoside (α-Rhamnoisorobin) nih.gov-
Thesium chinense TurczKaempferol-3-O-glucorhamnoside researchgate.net-
Vicia fabaKaempferol 3-O-galactoside, 7-O-rhamnoside researchgate.netEpidermis researchgate.net
Purple Tea (Camellia sinensis 'Zijuan')Kaempferol 3-(2″-rhamnosyl-6″-acetylgalactoside) 7-rhamnosideLeaves

Table 2: Microbial Production of this compound

Production HostMethodKey Enzymes/GenesProduct Titer
Escherichia coliDe novo biosynthesis from glucoseTAL, 4CL, CHS, FLS, UGT78D157 mg/L
Epicoccum nigrumBiotransformationEndogenous glycosyltransferases-

Isolation as a Biotransformation Product of Alternaria tagetica

Beyond its direct extraction from plant sources, kaempferol 3-O-α-L-rhamnoside has been identified as a significant metabolite resulting from the biotransformation activity of the fungus Alternaria tagetica. researchgate.net In a specific study, this flavonoid glycoside was isolated and identified from the organic crude extract of Alternaria tagetica. researchgate.net The fungus was cultivated in a liquid medium that consisted of a mixture of V-8 juice and an infusion of marigold (Tagetes erecta L.). researchgate.net

The identification of kaempferol 3-O-α-L-rhamnoside as a major metabolite in the fungal extract was confirmed through the comparison of its spectroscopic data, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H and ¹³C-NMR), with data reported in existing literature. researchgate.net This finding demonstrates the capability of Alternaria tagetica to either synthesize this compound de novo or, more likely, to biotransform precursor molecules present in the growth medium into kaempferol 3-O-α-L-rhamnoside. The process of microbial biotransformation is a valuable method for producing complex natural products. kib.ac.cnresearchgate.net

Table 2: Research Findings on the Biotransformation of this compound by Alternaria tagetica

Finding Details
Organism Alternaria tagetica
Product Kaempferol 3-O-α-L-rhamnoside
Growth Medium Liquid medium containing a mixture of V-8 juice and a marigold (Tagetes erecta L.) infusion.
Identification Method Comparison of spectroscopic data (IR, MS, ¹H and ¹³C-NMR) with literature values.

| Significance | Identified as one of the major metabolites in the organic crude extract of the fungus. |

Enzymatic Pathways in Planta for this compound Synthesis

The formation of this compound in plants is a multi-step process involving the general phenylpropanoid pathway followed by the flavonoid biosynthesis pathway.

Phenylpropanoid and Flavonoid Biosynthesis Pathways

The journey to this compound begins with the phenylpropanoid pathway, which converts the amino acid phenylalanine into p-coumaroyl-CoA. nih.gov This initial phase involves three key enzymes:

Phenylalanine ammonia-lyase (PAL) : Initiates the pathway by converting phenylalanine to cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL) : Activates p-coumaric acid by adding a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. nih.gov

Following the formation of p-coumaroyl-CoA, the flavonoid biosynthesis pathway commences. A series of enzymatic reactions leads to the synthesis of the kaempferol aglycone:

Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.netresearchgate.net

Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone into naringenin. mdpi.comfrontiersin.org

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol (B1209521). nih.govmdpi.com

Finally, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol. nih.govfrontiersin.org

Role of Flavonol 3-O-Rhamnosyltransferase (UGT78D1)

The final step in the biosynthesis of this compound is the attachment of a rhamnose sugar to the 3-hydroxyl group of the kaempferol aglycone. This crucial glycosylation step is catalyzed by a specific UDP-glycosyltransferase (UGT), namely flavonol 3-O-rhamnosyltransferase, encoded by the UGT78D1 gene in Arabidopsis thaliana. biorxiv.org This enzyme specifically transfers a rhamnosyl group from UDP-rhamnose to the 3-position of kaempferol. researchgate.netnih.govresearchgate.net The activity of UGT78D1 is a key determinant in the production of this compound and other 3-O-rhamnosylated flavonols. biorxiv.org

Flavonoid 3-O-Glucosyltransferase Activity and Metabolite Patterns

The metabolic landscape of flavonoids in plants is complex, with various glycosyltransferases competing for the same substrates. Flavonoid 3-O-glucosyltransferases, such as UGT78D2 in Arabidopsis, catalyze the addition of a glucose molecule to the 3-hydroxyl group of flavonols. nih.govresearchgate.net The relative activities of different glycosyltransferases, like UGT78D1 (rhamnosyltransferase) and UGT78D2 (glucosyltransferase), influence the final profile of flavonol glycosides in a plant tissue. nih.gov

For instance, in Arabidopsis mutants lacking UGT78D2 activity, there is a notable shift in the flavonol glycoside pattern. The levels of 3-O-glucosylated flavonols decrease, while the accumulation of 3-O-rhamnosylated derivatives, including this compound, increases. nih.gov This demonstrates the interplay between different glycosylation pathways and their impact on the specific flavonoid metabolites produced.

Microbial Cell Factory Engineering for this compound Production

The low abundance of this compound in natural plant sources has spurred the development of biotechnological production methods using engineered microorganisms.

De Novo Biosynthesis from Glucose in Engineered Escherichia coli

Researchers have successfully engineered Escherichia coli to produce this compound de novo from a simple carbon source like glucose. researchgate.netnih.gov This was achieved by introducing a heterologous biosynthetic pathway into an E. coli strain already engineered for high-level production of the precursor amino acid, L-tyrosine. researchgate.netnih.gov The engineered pathway consists of five key genes sourced from different organisms. researchgate.netnih.gov

By co-expressing these genes, the engineered E. coli can convert glucose into L-tyrosine, then to p-coumaric acid, through to kaempferol, and finally to the desired product, this compound. nih.govresearchgate.net This approach has yielded significant titers of the target compound, demonstrating the feasibility of microbial fermentation for its production. nih.govresearchgate.net

Overexpression of Flavonoid Biosynthetic Genes (e.g., TAL, 4CL, CHS, FLS)

To enhance the production of this compound in microbial hosts, a common strategy is to overexpress the genes encoding the enzymes of the flavonoid biosynthetic pathway. This ensures that each step of the pathway proceeds efficiently, preventing the accumulation of intermediate bottlenecks. The key genes that are typically overexpressed include:

Tyrosine ammonia lyase (TAL) : Converts L-tyrosine to p-coumaric acid. researchgate.netnih.gov

4-coumaroyl CoA ligase (4CL) : Activates p-coumaric acid. researchgate.netnih.gov

Chalcone synthase (CHS) : Forms the chalcone backbone. researchgate.netnih.gov

Flavonol synthase (FLS) : Creates the final kaempferol aglycone. researchgate.netnih.gov

By introducing and overexpressing these genes, along with the crucial flavonol 3-O-rhamnosyltransferase (UGT78D1), researchers have successfully directed the metabolic flux from glucose towards the synthesis of this compound, achieving a production of 57 mg/L in engineered E. coli. researchgate.netnih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

EnzymeAbbreviationFunctionPathway
Phenylalanine ammonia-lyasePALConverts phenylalanine to cinnamic acidPhenylpropanoid
Cinnamate 4-hydroxylaseC4HConverts cinnamic acid to p-coumaric acidPhenylpropanoid
4-coumarate:CoA ligase4CLConverts p-coumaric acid to p-coumaroyl-CoAPhenylpropanoid
Chalcone synthaseCHSSynthesizes naringenin chalconeFlavonoid
Chalcone isomeraseCHIConverts naringenin chalcone to naringeninFlavonoid
Flavanone 3-hydroxylaseF3HConverts naringenin to dihydrokaempferolFlavonoid
Flavonol synthaseFLSConverts dihydrokaempferol to kaempferolFlavonoid
Flavonol 3-O-rhamnosyltransferaseUGT78D1Adds a rhamnose group to kaempferolFlavonoid Glycosylation
Flavonoid 3-O-glucosyltransferaseUGT78D2Adds a glucose group to kaempferolFlavonoid Glycosylation
Tyrosine ammonia lyaseTALConverts L-tyrosine to p-coumaric acidMicrobial Production

Table 2: Genes Used in the Engineered Biosynthesis of this compound in E. coli

GeneEncoded EnzymeSource Organism
TALTyrosine ammonia lyaseSaccharothrix espanaensis
4CL4-coumaroyl CoA ligaseOryza sativa
CHSChalcone synthasePopulus euramericana
FLSFlavonol synthaseArabidopsis thaliana
UGT78D1Flavonol 3-O-rhamnosyltransferaseArabidopsis thaliana

Compound Names

Strategies for Enhancing Precursor Supply (e.g., Tyrosine Production)

The biotechnological production of this compound relies heavily on a consistent and abundant supply of its precursors. A critical precursor is L-tyrosine, an aromatic amino acid that serves as the starting point for the flavonoid biosynthesis pathway. google.com Metabolic engineering of microorganisms, particularly Escherichia coli, has been a primary focus for enhancing L-tyrosine production to channel carbon flow towards the synthesis of desired flavonoids. google.commdpi.com

A key strategy involves the overexpression of genes that are central to the tyrosine biosynthetic pathway. researchgate.net For instance, to increase the de novo synthesis of this compound from glucose, an engineered E. coli strain was developed. google.comdoaj.org This strain was modified to boost tyrosine production by overexpressing four key genes: ppsA (phosphoenolpyruvate synthase), tktA (transketolase A), aroG (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase), and tyrA (chorismate mutase/prephenate dehydrogenase). researchgate.net These modifications were part of a broader effort that introduced five flavonoid biosynthetic genes, ultimately leading to the production of 57 mg/L of this compound from glucose. doaj.orgnih.gov

Another critical aspect of enhancing precursor supply is overcoming the native regulatory mechanisms of the host organism. L-tyrosine biosynthesis is often tightly regulated by feedback inhibition, where high levels of tyrosine inhibit the activity of key enzymes in its own synthesis pathway. acs.orgbiosynth.com To circumvent this, researchers have employed feedback-resistant (fbr) versions of enzymes. A common approach involves deregulating the transcription of regulons like tyrR and removing feedback inhibition on enzymes such as 3-deoxy-d-arabino-heptulosonate (DAHP) synthase (encoded by aroG) and the dual-function chorismate mutase/prephenate dehydrogenase (encoded by tyrA). plos.orgsmolecule.com

Furthermore, identifying and alleviating bottlenecks within the metabolic pathway is crucial for maximizing product yield. plos.org For example, the accumulation of intermediate metabolites can indicate a poorly performing enzymatic step. In one study, replacing the native shikimate kinase (AroK) with its isozyme (AroL) improved the conversion of shikimate to L-tyrosine by more effectively consuming pathway intermediates. plos.org Similarly, optimizing codon usage and gene placement in operons has been shown to relieve bottlenecks. plos.org By systematically applying these strategies, including modifying plasmid copy numbers and promoter strengths, researchers have significantly increased L-tyrosine titers, with some engineered E. coli strains producing over 2 g/L. plos.org

The table below summarizes various metabolic engineering strategies employed in E. coli to enhance the production of L-tyrosine.

Strategy Target Gene(s)/Enzyme(s) Description Outcome Reference(s)
Overexpression of Pathway GenesppsA, tktA, aroG, tyrAIncreases the carbon flux from central metabolism towards the tyrosine pathway.Enhanced tyrosine supply for this compound synthesis. google.com, researchgate.net
Removal of Feedback InhibitionaroGfbr, tyrAfbrUses mutated versions of enzymes that are not inhibited by the final product, L-tyrosine.Prevents self-limitation of the production pathway, increasing yield. plos.org, smolecule.com
Knockout of Competing PathwaystyrR (regulator), tyrP (transporter)Deletion of the tyrR gene deregulates the pathway; deletion of tyrP prevents re-uptake of secreted tyrosine.Increased net production and secretion of L-tyrosine. smolecule.com
Bottleneck AlleviationaroL (shikimate kinase)Replacement of the less efficient AroK with AroL to improve conversion of intermediates.Reduced accumulation of shikimate and increased tyrosine titer. plos.org
Modular Pathway EngineeringMultiple genes on plasmidsOrganization of the 11-gene tyrosine pathway onto two separate plasmids for balanced expression.Optimized production of >2 g/L of L-tyrosine. plos.org

Enzymatic Bioconversion from Related Flavonoid Glycosides

Enzymatic bioconversion offers a targeted approach for modifying complex flavonoid glycosides into other desired forms. This method is particularly relevant for producing flavonoid aglycones, such as kaempferol, from more complex, naturally abundant glycosides.

Hydrolysis of Kaempferol-3-O-Rutinoside and Kaempferol-7-O-Glucoside

Kaempferol-3-O-rutinoside and kaempferol-7-O-glucoside are naturally occurring glycosides that can be enzymatically hydrolyzed to yield the aglycone kaempferol. nih.govplos.orgnih.gov The process involves the selective cleavage of sugar moieties by specific glycoside hydrolase enzymes.

The hydrolysis of kaempferol-3-O-rutinoside, which contains a rutinose sugar (rhamnose linked to glucose) at the 3-position, is a two-step process. First, an α-L-rhamnosidase cleaves the terminal rhamnose unit, converting kaempferol-3-O-rutinoside into kaempferol-3-O-glucoside. plos.orgnih.gov Subsequently, a β-glucosidase hydrolyzes the remaining glucose molecule to release the kaempferol aglycone. plos.orgnih.gov

In contrast, the hydrolysis of kaempferol-7-O-glucoside is a more direct, single-step reaction. This compound, which has a glucose molecule at the 7-position, can be converted directly to kaempferol by the action of β-glucosidase, which cleaves the glucose moiety. plos.orgnih.gov Studies have shown that α-L-rhamnosidase has no effect on kaempferol-7-O-glucoside. plos.orgnih.gov

It is important to note that these enzymatic hydrolysis methods are primarily used to produce the kaempferol aglycone, not this compound. nih.govplos.orgnih.gov The process starts with more complex glycosides and simplifies them, whereas producing this compound would require a glycosylation step (adding a rhamnose sugar), not a hydrolysis step.

Application of α-L-Rhamnosidase and β-Glucosidase

The specific and combined actions of α-L-rhamnosidase and β-glucosidase are central to the bioconversion of kaempferol glycosides. plos.orgnih.gov These enzymes, often derived from microbial sources like Aspergillus species or found in enzyme preparations like naringinase (B1166350) and snailase, exhibit high selectivity for the sugar linkages they cleave. acs.orgmdpi.comfrontiersin.org

α-L-Rhamnosidase (EC 3.2.1.40): This enzyme specifically catalyzes the hydrolysis of terminal, non-reducing α-L-rhamnose residues from various glycosides. acs.org In the context of kaempferol-3-O-rutinoside, its role is to remove the rhamnose part of the rutinose disaccharide. plos.orgnih.gov The activity of α-L-rhamnosidase can be influenced by factors such as pH and temperature, with optimal conditions varying depending on the enzyme's source. For example, one study identified optimal hydrolysis of kaempferol-3-O-rutinoside at pH 6.0 and 65°C using an α-L-rhamnosidase. plos.orgnih.gov

β-Glucosidase (EC 3.2.1.21): This enzyme is responsible for cleaving β-glucosidic bonds, releasing glucose from the non-reducing end of a glycoside. nih.gov Its application is twofold in this context: it hydrolyzes kaempferol-7-O-glucoside directly to kaempferol, and it completes the hydrolysis of kaempferol-3-O-rutinoside by acting on the intermediate, kaempferol-3-O-glucoside. plos.orgnih.gov Like α-L-rhamnosidase, its efficiency is dependent on reaction conditions, with one study reporting optimal activity for converting kaempferol-3-O-glucoside at pH 5.5 and 85°C. plos.orgnih.gov

The table below details the enzymatic reactions involved in the hydrolysis of specific kaempferol glycosides.

Substrate Enzyme(s) Intermediate Product(s) Final Product Description Reference(s)
Kaempferol-3-O-rutinosideα-L-RhamnosidaseKaempferol-3-O-glucosideN/ACleavage of the terminal rhamnose from the rutinose moiety. plos.org, nih.gov
Kaempferol-3-O-glucosideβ-GlucosidaseN/AKaempferolCleavage of the glucose moiety from the 3-position. plos.org, nih.gov
Kaempferol-3-O-rutinosideα-L-Rhamnosidase and β-Glucosidase (sequential or as a mix, e.g., naringinase)Kaempferol-3-O-glucosideKaempferolComplete hydrolysis of the rutinose sugar to yield the aglycone. plos.org, nih.gov, frontiersin.org
Kaempferol-7-O-glucosideβ-GlucosidaseN/AKaempferolCleavage of the glucose moiety from the 7-position. plos.org, nih.gov
Kaempferol-7-O-glucosideα-L-RhamnosidaseNo reactionKaempferol-7-O-glucosideThe enzyme is inactive against this substrate. plos.org, nih.gov

Molecular Mechanisms and Cellular Interactions of Kaempferol 3 O Rhamnoside

Modulation of Cellular Signaling Pathways

Kaempferol (B1673270) 3-O-rhamnoside has been shown to influence a variety of cellular signaling cascades that are crucial for cell survival, proliferation, and inflammation.

Research has demonstrated that kaempferol 3-O-rhamnoside can trigger apoptosis in cancer cells through the activation of the caspase cascade. In LNCaP prostate cancer cells, treatment with this compound led to the upregulation of caspase-8, caspase-9, and caspase-3 in a time-dependent manner. nih.gov This activation of initiator caspases (caspase-8 and -9) and an executioner caspase (caspase-3) suggests that the compound induces apoptosis through both extrinsic and intrinsic pathways. nih.gov The subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, was also observed, confirming the induction of apoptotic cell death. nih.govbiorxiv.org

Similarly, in MCF-7 breast cancer cells, this compound was found to inhibit cell proliferation by promoting apoptosis through the activation of caspase-9 and caspase-3, leading to PARP cleavage. nih.gov This highlights a consistent mechanism of apoptosis induction across different cancer cell types.

Table 1: Effect of this compound on Apoptotic Markers

Cell LineUpregulated ProteinsKey Outcome
LNCaP (Prostate Cancer)Caspase-8, Caspase-9, Caspase-3, PARPInduction of apoptosis nih.gov
MCF-7 (Breast Cancer)Caspase-9, Caspase-3, PARPInhibition of cell proliferation and apoptosis induction nih.gov

This compound and its related compounds have shown significant anti-inflammatory properties by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. A study on kaempferol-3-O-glucorhamnoside, a structurally similar compound, demonstrated its ability to suppress the expression of major inflammatory cytokines, including TNF-α, IL-6, and IL-1β. nih.govnih.gov This suppression was associated with the inhibition of NF-κB and MAP kinase phosphorylation, indicating a direct inhibitory effect on these inflammatory cascades both in vitro and in vivo. nih.govnih.gov

The NF-κB pathway is a critical regulator of inflammatory gene transcription. acs.org By preventing the phosphorylation and subsequent degradation of IκBα, kaempferol glycosides can inhibit the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory mediators. acs.org Similarly, the MAPK pathway, which is involved in the production of inflammatory molecules like iNOS and COX-2, is another target. acs.org By inhibiting the phosphorylation of MAPKs, kaempferol-3-O-rhamnoside can further contribute to its anti-inflammatory effects. acs.org

This compound exhibits potent antioxidant activity through various mechanisms, including free radical scavenging and modulation of reactive oxygen species (ROS). It has been shown to effectively scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals. nih.govresearchgate.net Furthermore, this compound can inhibit lipid peroxidation and protect against oxidative damage to biomolecules like DNA. nih.govresearchgate.net

Studies have demonstrated that kaempferol and its glycosides can significantly reduce intracellular ROS levels. nih.govnih.govnih.gov For instance, kaempferol-3-O-glucuronide was shown to effectively attenuate ROS levels in lipopolysaccharide-stimulated microglial cells in a dose-dependent manner. nih.gov This ROS scavenging activity is a key component of its antioxidant and anti-inflammatory properties, as ROS can act as signaling molecules that activate pro-inflammatory pathways like MAPK and NF-κB. acs.org The antioxidant capacity of flavonoids like kaempferol is often attributed to the number and position of hydroxyl groups in their structure, which are essential for radical scavenging. mdpi.com

Table 2: Antioxidant Activities of this compound

ActivityMechanismObserved Effect
Free Radical ScavengingDPPH radical scavengingEffective inhibition of free radicals nih.govresearchgate.net
ROS ModulationReduction of intracellular ROSDecreased ROS levels in cells nih.govnih.govnih.gov
Protection against Oxidative DamageInhibition of lipid peroxidation and DNA damageProtection of cellular components from oxidative stress nih.govresearchgate.net

The biological activities of kaempferol and its derivatives are also linked to their ability to interfere with the activity of various protein kinases, which are critical components of cellular signaling pathways. While much of the research has focused on the aglycone kaempferol, the mechanisms are likely to be relevant for its glycosides.

Kaempferol has been shown to inhibit the phosphorylation of Akt, a key kinase in the PI3K/Akt signaling pathway that is often dysregulated in cancer. researchgate.net Inhibition of Akt phosphorylation can lead to reduced cancer cell invasion and migration. researchgate.net Interestingly, in some contexts, such as in HepG2 cells, kaempferol has been observed to increase Akt phosphorylation, suggesting that its effects can be cell-type specific. nih.gov

Furthermore, kaempferol has been identified as a direct inhibitor of spleen tyrosine kinase (Syk) and Src kinase, which are involved in inflammatory signaling pathways that lead to the activation of NF-κB and AP-1. scispace.com By directly targeting these kinases, kaempferol can exert its anti-inflammatory effects.

Kaempferol and its derivatives have been found to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. Specifically, kaempferol has been shown to induce G2/M phase cell cycle arrest in human ovarian carcinoma and sarcoma cells. nih.gov This arrest is often mediated by the modulation of key cell cycle regulatory proteins.

For instance, kaempferol can induce the G2/M arrest by activating the Chk2/Cdc25C/Cdc2 and Chk2/p21/Cdc2 pathways. nih.gov The activation of checkpoint kinase 2 (Chk2) and the upregulation of p21 can lead to the inhibition of cyclin-dependent kinase 2 (Cdc2), a critical enzyme for G2/M transition. nih.gov This prevents cancer cells from entering mitosis, ultimately leading to a halt in their proliferation.

Interaction with Specific Molecular Targets

Beyond its effects on broad signaling pathways, kaempferol, the aglycone of this compound, has been shown to interact directly with specific molecular targets to exert its anti-inflammatory effects. Research has identified Src, Syk, IRAK1 (Interleukin-1 receptor-associated kinase 1), and IRAK4 as direct molecular targets. scispace.com

These kinases are crucial upstream signaling molecules in inflammatory pathways. Src and Syk are non-receptor tyrosine kinases, while IRAK1 and IRAK4 are serine/threonine kinases involved in toll-like receptor signaling. scispace.com By directly inhibiting the enzymatic activity of these kinases, kaempferol can effectively block the downstream activation of transcription factors like NF-κB and AP-1, which are responsible for the expression of a wide range of pro-inflammatory genes. scispace.com

Inhibition of Glutamate Release

This compound has been shown to modulate neurotransmitter release, specifically by inhibiting the release of glutamate from cerebrocortical nerve terminals. This action is primarily achieved through its influence on key components of the presynaptic machinery.

Research indicates that this compound produces a concentration-dependent inhibition of 4-aminopyridine (4-AP)-evoked glutamate release. This inhibitory effect is contingent on the presence of extracellular calcium and is attenuated by the depletion of synaptic vesicles, suggesting a mechanism that involves the exocytotic pathway. nih.govnih.gov

A crucial aspect of this mechanism is the compound's ability to reduce the 4-AP-evoked increase in intracellular calcium concentration. This is accomplished through the suppression of P/Q-type voltage-dependent calcium channels, a key entry point for calcium ions that trigger vesicle fusion and neurotransmitter release. nih.govnih.govnih.gov

Key Mechanisms of Glutamate Release Inhibition by this compound

TargetEffect of this compoundConsequence
P/Q-type Ca2+ ChannelsSuppression of activityReduced intracellular Ca2+ influx
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII)Reduced phosphorylation (activation)Decreased downstream signaling
Synapsin IReduced phosphorylationImpaired synaptic vesicle mobilization

Modulation of Polar Auxin Transport (PAT) in Plants

In the realm of plant biology, flavonoids are recognized as regulators of polar auxin transport (PAT), a directional flow of the hormone auxin that is crucial for plant growth and development. While direct studies on this compound are limited, research on a closely related compound, this compound-7-O-rhamnoside, provides significant insights into this mechanism. nih.govfrontiersin.orgdntb.gov.ua

Studies in Arabidopsis thaliana have identified this compound-7-O-rhamnoside as an endogenous inhibitor of PAT. nih.govfrontiersin.org The accumulation of this compound is negatively correlated with the rate of basipetal auxin transport in the inflorescence stems. nih.govfrontiersin.orgresearchgate.net This suggests that kaempferol glycosides can influence the directional movement of auxin, thereby affecting plant architecture, such as height and branching. nih.gov The specific expression patterns of the enzymes responsible for the synthesis of these glycosides, like UGT78D1 (a flavonol 3-O-rhamnosyltransferase), are consistent with their localized role in modulating auxin transport in the shoot. nih.gov

Potential Interaction with PD-1/PD-L1 Pathway

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that can be exploited by cancer cells to evade immune surveillance. Small molecules that inhibit the PD-1/PD-L1 interaction are of significant interest in immunotherapy.

Research has shown that kaempferol and its glycoside, kaempferol 7-O-rhamnoside, can inhibit the PD-1/PD-L1 interaction in vitro. dntb.gov.uanih.govresearchgate.net These studies, utilizing competitive ELISA and biolayer interferometry, have demonstrated that these compounds can disrupt the binding of these two proteins. nih.govresearchgate.net In a cellular model, both kaempferol and kaempferol 7-O-rhamnoside were able to block the PD-1/PD-L1 interaction, leading to the activation of T-cells. nih.govresearchgate.net In silico docking simulations further support a direct binding interaction with the PD-1/PD-L1 interface. researchgate.net While this research was conducted on a closely related glycoside, it strongly suggests the potential for this compound to interact with and inhibit the PD-1/PD-L1 pathway.

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin. Inhibition of this enzyme is a common strategy for the development of skin-lightening agents. Kaempferol, the aglycone of this compound, has been identified as a potent inhibitor of tyrosinase activity. jmchemsci.comcabidigitallibrary.org

Studies have shown that kaempferol can effectively reduce melanin content in melanocytes, with a stronger inhibitory effect on tyrosinase activity compared to arbutin, a well-known tyrosinase inhibitor. cabidigitallibrary.org The mechanism of inhibition is thought to involve the direct binding of kaempferol to the tyrosinase enzyme, thereby blocking its catalytic function. jmchemsci.com The presence of a 3-O-rhamnosyl moiety, as in this compound, has been suggested to be a contributing factor to the tyrosinase inhibitory activity of some flavonol glycosides. nih.gov

Enzyme Inhibitory Effects

This compound exhibits inhibitory activity against several enzymes involved in metabolic and inflammatory processes.

α-Glucosidase: This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into glucose. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. While studies on this compound are not extensive, the aglycone, kaempferol, is a known α-glucosidase inhibitor. frontiersin.orgsunyempire.edu The proposed mechanism involves kaempferol binding to the active site of the enzyme, inducing conformational changes and preventing the substrate from accessing the catalytic center. nih.govsunyempire.edu Kaempferol 3-O-rutinoside, a similar glycoside, has also been shown to be a potent inhibitor of α-glucosidase. researchgate.net

Pancreatic Lipase: This enzyme plays a crucial role in the digestion of dietary fats. By inhibiting pancreatic lipase, the absorption of fats from the intestine can be reduced. This compound has been identified as an active inhibitor of pancreatic lipase. nih.gov The inhibitory mechanism of the aglycone, kaempferol, is competitive, suggesting that it binds to the active site of the enzyme. researchgate.net

COX-1/COX-2: Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. While direct inhibitory studies of this compound on COX-1 and COX-2 are limited, research on kaempferol has shown that it can reduce the expression of COX-2 in inflammatory models. researchgate.net This suggests that kaempferol and its glycosides may exert anti-inflammatory effects by modulating the COX pathway.

Enzyme Inhibitory Profile of this compound and its Aglycone

EnzymeReported Inhibitory EffectPotential Mechanism
α-GlucosidaseInhibition (by aglycone and related glycosides)Binding to the active site, inducing conformational changes
Pancreatic LipaseInhibitionCompetitive inhibition (by aglycone)
COX-2Reduced expression (by aglycone)Modulation of inflammatory pathways

Anti-amyloidogenic Mechanisms

The aggregation of beta-amyloid (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Molecules that can interfere with this process are considered potential therapeutic agents. This compound has demonstrated significant anti-amyloidogenic properties. nih.govresearchgate.net

It has been shown to inhibit the self-assembly of Aβ peptides in a dose-dependent manner. nih.govsunyempire.edu The mechanism involves hindering the fibrillogenesis and the conformational transition of the peptide into β-sheet structures. sunyempire.edu This results in the accumulation of smaller, soluble, non-β-sheet, and non-toxic aggregates, effectively diverting the aggregation pathway to off-pathway, harmless species. nih.govsunyempire.edu

Furthermore, this compound can remodel pre-formed soluble oligomers and mature fibrils into non-toxic aggregates. nih.govsunyempire.edu This suggests that it not only prevents the formation of toxic Aβ species but can also detoxify existing ones.

Impact on Gene Expression and Protein Regulation

This compound exerts a significant influence on cellular function by modulating gene expression and protein regulation, particularly in the context of cancer and inflammation.

In human prostate cancer cells, this compound has been shown to upregulate the expression of key proteins involved in apoptosis, or programmed cell death. Specifically, it increases the expression of caspase-8, caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP). researchgate.net The activation of this caspase cascade is a hallmark of apoptosis, leading to the dismantling of the cell.

In the context of inflammation, this compound and related glycosides have been found to suppress inflammatory responses by targeting key signaling pathways. For instance, kaempferol-3-O-glucorhamnoside inhibits the phosphorylation of NF-κB and MAP kinases. nih.govresearchgate.net These are critical transcription factors and signaling proteins that control the expression of numerous pro-inflammatory genes. By inhibiting their activation, the compound effectively reduces the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov

Upregulation of Pro-apoptotic Proteins (e.g., Bax, Bad)

This compound has been shown to promote apoptosis by increasing the expression of pro-apoptotic proteins, most notably Bax (Bcl-2-associated X protein). Bax plays a crucial role in the intrinsic apoptotic pathway by translocating to the mitochondria, where it disrupts the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and programmed cell death.

In studies involving A549 lung cancer cells, treatment with this compound led to a significant increase in the mRNA levels of Bax. nih.gov Specifically, exposure to 60 µM and 120 µM of the compound resulted in a 30% and 80% increase in Bax mRNA levels, respectively, compared to untreated cells. nih.gov This upregulation of Bax is a key mechanism by which this compound shifts the cellular balance towards apoptosis. Research on human leukemia cells further supports the compound's role in modulating Bax expression as part of its cytotoxic activity. researchgate.net While Bax is a primary target, the broader effects on other pro-apoptotic proteins of the Bcl-2 family, such as Bad, are part of ongoing research into the complete molecular profile of this compound's activity.

Table 1: Effect of this compound on Pro-apoptotic Protein Bax
Cell LineTreatmentObserved EffectReference
A549 (Lung Cancer)60 µM and 120 µM this compound30% and 80% increase in Bax mRNA levels, respectively. nih.gov

Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-Xl)

Complementing its effect on pro-apoptotic proteins, this compound also induces apoptosis by downregulating key anti-apoptotic proteins. The balance between pro- and anti-apoptotic members of the Bcl-2 family is critical for determining cell fate. nih.gov Anti-apoptotic proteins like Bcl-2 and Bcl-Xl function by binding to and inhibiting pro-apoptotic proteins such as Bax, thereby preventing mitochondrial permeabilization and subsequent cell death.

Studies have demonstrated that this compound treatment can decrease the expression of Bcl-2. researchgate.net By reducing the levels of these survival proteins, the compound effectively lowers the threshold for apoptosis induction. This allows pro-apoptotic signals to dominate, facilitating the activation of the cell death machinery. While much of the specific research has focused on the aglycone kaempferol's ability to decrease Bcl-2 and Bcl-Xl, the demonstrated effect of this compound on Bcl-2 in leukemia cells indicates a similar mechanism of action. researchgate.netnih.gov This dual action—upregulating Bax while downregulating Bcl-2—creates a potent pro-apoptotic stimulus within cancer cells.

Table 2: Effect on Anti-apoptotic Protein Bcl-2
CompoundCell LineObserved EffectReference
This compoundHuman Leukemia CellsModulation of Bcl-2 expression. researchgate.net
Kaempferol (aglycone)K562 and U937 Leukemia CellsDecreased expression of Bcl-2. nih.gov

Effects on Tumor Suppressor Genes (e.g., p53, p21)

The tumor suppressor gene p53 is a central regulator of the cell cycle and apoptosis, often termed the "guardian of the genome." It responds to cellular stress by inducing cell cycle arrest, DNA repair, or apoptosis. One of its key downstream targets is p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest.

While direct studies on the effect of this compound on these specific tumor suppressor genes are limited, extensive research on its aglycone, kaempferol, provides significant insight. Kaempferol has been shown to increase the levels of both p53 and p21 proteins. researchgate.net This activation of the p53 pathway is a critical component of kaempferol's anticancer activity, as it can halt the proliferation of cells with damaged DNA and trigger apoptosis if the damage is irreparable. The induction of p21 by the p53 pathway leads to G1 cell cycle arrest, preventing the replication of damaged cells. mdpi.com

Table 3: Reported Effects on Tumor Suppressor Proteins
CompoundProtein TargetObserved EffectReference
Kaempferol (aglycone)p53Increased protein levels. researchgate.net
Kaempferol (aglycone)p21Increased protein levels. researchgate.net

Regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Hypoxia, or low oxygen condition, is a common feature of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy. nih.gov Tumor cells adapt to hypoxia primarily through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that activates genes involved in angiogenesis, glucose metabolism, and cell survival. nih.govnih.gov Therefore, inhibiting HIF-1α is a key strategy in anticancer therapy.

Research has focused on the parent compound, kaempferol, for its ability to regulate HIF-1α. In human hepatoma (Huh7) cancer cells under hypoxic conditions, kaempferol effectively inhibited HIF-1 activity in a dose-dependent manner. nih.gov The mechanism was found to involve the mislocalization of HIF-1α into the cytoplasm, preventing it from acting as a transcription factor in the nucleus. nih.gov Further studies in C2C12 myotubes showed that kaempferol remarkably suppressed the expression of HIF-1α under hypoxic conditions by reducing its stability and promoting its degradation. nih.govresearchgate.net This suppression of HIF-1α stabilization disrupts the metabolic shift from aerobic metabolism to anaerobic glycolysis, a hallmark of cancer cells. nih.gov

Table 4: Reported Effects on HIF-1α
CompoundCell LineObserved EffectReference
Kaempferol (aglycone)Huh7 (Hepatoma)Inhibited HIF-1 activity; promoted cytoplasmic mislocalization of HIF-1α. nih.gov
Kaempferol (aglycone)C2C12 (Myotubes)Suppressed HIF-1α stabilization and promoted its degradation. nih.gov

Biological Activities and Preclinical Investigations of Kaempferol 3 O Rhamnoside

Antioxidant Efficacy in In Vitro and Ex Vivo Models

The antioxidant capacity of kaempferol (B1673270) 3-O-rhamnoside has been demonstrated through its ability to neutralize free radicals and protect biological molecules from oxidative damage.

DPPH Radical Scavenging Activity

Kaempferol 3-O-rhamnoside has shown potent free radical scavenging capabilities when tested against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In one study, the compound, also known as Afzelin (B1665622), exhibited an IC50 value of 14.6 µg/ml. nih.govresearchgate.net This indicates its ability to effectively donate a hydrogen atom or electron to neutralize the DPPH radical. While this compound demonstrated significant activity, it was found to be less potent than the parent compound, kaempferol, in some comparative analyses. nih.gov

DPPH Radical Scavenging Activity of this compound
CompoundIC50 Value (µg/ml)Reference CompoundReference IC50 Value (µg/ml)
This compound (Afzelin)14.6BHT5.45

Inhibition of AAPH-Induced Oxidative Damage (DNA, Human Erythrocytes, Lipid Peroxidation)

This compound has demonstrated a protective effect against oxidative damage induced by the peroxyl radical generator 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in various biological systems. nih.govnih.gov

In a plasmid DNA protection assay, this compound effectively prevented the AAPH-induced conversion of supercoiled DNA to an open circular form in a dose-dependent manner. nih.govnih.gov At a concentration of 40 µg/ml, the compound exhibited a protective effect comparable to 50 µg/ml of the standard antioxidant, gallic acid. nih.gov

The compound also showed significant protective effects on human erythrocytes subjected to AAPH-induced oxidative stress. nih.gov It inhibited hemolysis in a concentration- and time-dependent manner. After 6 hours of incubation with AAPH, this compound at a concentration of 50 µg/ml reduced hemolysis to 46.31%, which was more effective than ascorbic acid at the same concentration (65.44% hemolysis). nih.gov

Furthermore, this compound was found to inhibit lipid peroxidation in human erythrocytes. nih.gov The formation of malondialdehyde (MDA), a marker of lipid peroxidation, was reduced in a dose-dependent fashion by the compound. nih.gov

Inhibition of AAPH-Induced Oxidative Damage by this compound
Biological SystemParameter MeasuredConcentration of this compoundObserved Effect
pUC19 Plasmid DNAProtection against strand scission5, 10, 20, 40, 50 µg/mlDose-dependent prevention of open circular DNA formation
Human ErythrocytesInhibition of hemolysis50 µg/mlReduced hemolysis to 46.31% after 6 hours
Human ErythrocytesInhibition of lipid peroxidation (MDA formation)10, 25, 50 µg/mlDose-dependent inhibition of malondialdehyde formation

Protection Against Oxidative Stress-Induced Cytotoxicity

In addition to its direct antioxidant effects, this compound has been shown to protect cells from cytotoxicity induced by oxidative stress. Studies on other glycosides of kaempferol, such as α-rhamnoisorobin (kaempferol 7-O-α-rhamnoside), have demonstrated cytoprotective effects against H2O2-induced cell damage in SH-SY5Y neuroblastoma cells at concentrations ranging from 1–10 µM. nih.govsemanticscholar.org While this is not the exact same compound, it provides insight into the potential of rhamnoside derivatives of kaempferol in mitigating oxidative stress-induced cell death.

Anti-inflammatory Properties in Cellular and Animal Models

This compound has been investigated for its anti-inflammatory potential, demonstrating the ability to modulate key inflammatory pathways and mediators.

Inhibition of Pro-inflammatory Cytokines and Chemokines

In a mouse model of allergic asthma, this compound significantly inhibited the increase in Th2 cytokines, including IL-4, IL-5, and IL-13, as well as TNF-α protein levels in bronchoalveolar lavage fluid (BALF). nih.gov This effect was comparable, and in some cases slightly higher, than that of its aglycone, kaempferol. nih.gov Another study on herpes simplex virus-1 (HSV-1) induced encephalitis showed that this compound could reduce the secretion of pro-inflammatory factors from microglial cells. nih.gov

Suppression of Nitric Oxide (NO) Production

This compound, also referred to as afzelin in some studies, has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In a study using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), afzelin demonstrated inhibitory activity against NO production. nih.govmdpi.com The inhibitory effect of afzelin was found to be less potent than that of the parent compound kaempferol and another rhamnoside, α-rhamnoisorobin. mdpi.com The suppression of NO production is linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. nih.gov

Anti-inflammatory Effects of this compound
ModelKey Findings
Mouse model of allergic asthmaSignificantly reduced Th2 cytokines (IL-4, IL-5, IL-13) and TNF-α in BALF. nih.gov
HSV-1 induced encephalitis modelReduced secretion of pro-inflammatory factors from microglial cells. nih.gov
LPS-stimulated RAW 264.7 macrophagesInhibited nitric oxide (NO) production. nih.govmdpi.com

Anticancer Potential in Cell Lines and In Vivo Tumor Models

Preclinical research has demonstrated that this compound exhibits inhibitory effects on the proliferation of various cancer cell lines in a dose-dependent manner.

Breast Cancer: In studies involving the MCF-7 human breast cancer cell line, this compound has been shown to inhibit cell proliferation and promote apoptosis. nih.govresearchgate.net The mechanism of action involves the activation of the caspase signaling cascade, specifically caspase-9 and caspase-3, as well as the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov The concentration required to inhibit 50% of cell growth (IC50) was determined to be 227 μM after 24 hours of treatment. nih.govresearchgate.net

Prostate Cancer: The compound's antiproliferative activity has also been observed in LNCaP human prostate cancer cells. researchgate.netresearchgate.net The mechanism in these cells is similarly linked to the induction of the caspase cascade pathway, with studies showing an upregulation in the expression of caspase-8, caspase-9, caspase-3, and PARP proteins. researchgate.netnih.govresearchgate.net

Leukemia Cell Lines: this compound has shown significant cytotoxic effects against human leukemia cell lines. biorxiv.org In one study, it displayed strong activity against HL-60 and KG-1 cells, with IC50 values of 10.4 ± 1.0 μM and 11.5 ± 1.6 μM, respectively. biorxiv.org Notably, the compound showed minimal cytotoxicity towards non-cancerous HEK-293 human embryonic kidney cells. biorxiv.org Further investigation into its effect on Jurkat leukemia cells revealed an antiproliferative activity with an IC50 of 76.3 μM, which was linked to the stimulation of the phosphorylated Jun amino-terminal kinase (JNK) signaling pathway. researchgate.net

Table 1: In Vitro Antiproliferative Activity of this compound

Cell Line Cancer Type IC50 Value
MCF-7 Breast Cancer 227 μM nih.govresearchgate.net
HL-60 Leukemia 10.4 ± 1.0 μM biorxiv.org
KG-1 Leukemia 11.5 ± 1.6 μM biorxiv.org

The in vivo antitumor activity of this compound has been evaluated in murine models of Ehrlich Ascites Carcinoma (EAC). nih.govnih.govresearchgate.net In these studies, the compound demonstrated a significant reduction in the growth of viable tumor cells. nih.govnih.gov Treatment with this compound resulted in substantial inhibition of EAC cell growth. nih.govnih.gov

Table 2: In Vivo Efficacy of this compound on EAC Cell Growth

Compound Percentage of Cell Growth Inhibition
This compound 70.89 ± 6.62% nih.govnih.govresearchgate.net

Investigations into the activity of this compound against other cancer cell lines have produced varied results. In a study evaluating its effects on B16 melanoma cells, this compound (also referred to as afzelin) showed neither inhibitory activity on melanogenesis nor cytotoxicity towards the cancer cells. mdpi.com

Neuroprotective Actions

This compound has been identified as an effective agent in providing protection against β-amyloid (Aβ)-induced cell death, a key pathological feature in Alzheimer's disease. The compound exhibits a dose-dependent cytoprotective effect against toxicity mediated by the Aβ42 peptide. The half-maximal effective concentration (EC50) for this protective activity was calculated to be 14.82 ± 1.09 μM.

The neuroprotective mechanism of this compound involves its ability to interfere with the aggregation pathway of Aβ42. It has been shown to inhibit fibril formation and the transformation of the peptide into β-sheet structures. A key aspect of its action is the remodeling of pre-formed toxic Aβ oligomers and mature fibrils into smaller, soluble, non-β-sheet aggregates that are non-toxic. This interaction with different Aβ conformers affects fibril formation, oligomeric maturation, and fibrillar stabilization.

Inhibition of Glutamate Release in Cerebrocortical Nerve Terminals

This compound has been found to modulate neurotransmitter release in the brain. Specifically, it inhibits the release of glutamate from rat cerebrocortical nerve terminals (synaptosomes) in a concentration-dependent manner. Excessive glutamate in the synapse is linked to neuronal damage, making the inhibition of its release a key area for neuroprotective research.

One study demonstrated that this compound inhibited 4-aminopyridine (4-AP)-evoked glutamate release with a half-maximal inhibitory concentration (IC₅₀) value of 17 µM. nih.govnih.gov The mechanism of this inhibition was found to be multifaceted. The effect was dependent on the presence of external calcium (Ca²⁺) and was linked to a reduction in the activity of P/Q-type voltage-dependent Ca²⁺ channels. nih.govresearchgate.net By suppressing these channels, the compound reduces the influx of calcium into the nerve terminal, a critical step for the fusion of synaptic vesicles with the cell membrane and subsequent glutamate release. nih.gov

Furthermore, the inhibitory action of this compound involves the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) pathway. nih.gov The compound was observed to decrease the 4-AP-induced phosphorylation of CaMKII and its substrate, synapsin I. nih.govnih.gov This suggests that the compound's effect on glutamate release is mediated through the suppression of P/Q-type Ca²⁺ channels and the subsequent reduction in the CaMKII/synapsin I signaling cascade. nih.govnih.gov

ParameterFindingSource(s)
Activity Inhibition of 4-AP-evoked glutamate release nih.govresearchgate.net
Model System Rat cerebrocortical nerve terminals (synaptosomes) nih.govresearchgate.net
IC₅₀ Value 17 µM nih.govnih.gov
Proposed Mechanism Suppression of P/Q-type Ca²⁺ channel activity nih.govresearchgate.net
Signaling Pathway Reduction of CaMKII/synapsin I pathway phosphorylation nih.govnih.gov

Role in Plant Physiology and Development

Flavonoids, including kaempferol glycosides, are integral to how plants grow, develop, and respond to their environment.

Polar auxin transport (PAT) is a crucial process that directs the flow of the phytohormone auxin, thereby controlling plant growth and development. Flavonoids have long been implicated as endogenous regulators of this process. Research in Arabidopsis thaliana has identified a specific flavonol, this compound-7-O-rhamnoside, as an endogenous inhibitor of PAT. nih.govresearchgate.net

Studies using a series of Arabidopsis mutants with defects in flavonoid formation demonstrated that the accumulation of this specific di-rhamnoside compound was negatively correlated with basipetal auxin transport. researchgate.net A mutant known as ugt78d2, which is deficient in a flavonoid 3-O-glucosyltransferase, exhibited a dwarf stature and reduced PAT. researchgate.net This phenotype was linked to the elevated accumulation of this compound derivatives, with a clear inverse correlation identified between the levels of this compound-7-O-rhamnoside and the rate of auxin transport. researchgate.netnih.gov These findings indicate that specific kaempferol glycosides act as endogenous regulators of auxin flow in plant shoots. nih.gov

Plants synthesize and accumulate flavonoids like kaempferol glycosides as part of their defense mechanism against various abiotic stresses, including drought, salinity, and nutrient deficiency. These compounds function as potent antioxidants, scavenging reactive oxygen species (ROS) that are produced under stress conditions. ROS are not only damaging at high levels but also act as important signaling molecules that interact with phytohormone pathways to coordinate a plant's stress response.

Research on Arabidopsis mutants (tt7) that have a defective flavonoid 3'-hydroxylase gene shows a significant overaccumulation of kaempferol-3-rhamnoside. This specific metabolic change was found to compromise the differentiation of the seed coat's outer integument and reduce seed longevity. Seed development is a complex process that is tightly regulated by a network of phytohormones, suggesting that the abnormal accumulation of kaempferol-3-rhamnoside can interfere with these developmental signaling pathways.

Other Investigated Biological Activities

Beyond neurobiology and plant science, this compound has been evaluated for other potential therapeutic applications.

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue, with drug resistance necessitating the search for new treatments. This compound, isolated from the leaves of Schima wallichii, has demonstrated promising antimalarial activity.

In vitro studies showed that the compound inhibits the growth of a chloroquine-resistant strain of Plasmodium falciparum, the deadliest species of the malaria parasite. nih.govcabidigitallibrary.org The inhibitory effect was found to be dose-dependent. nih.govnih.gov Subsequent analysis determined the IC₅₀ value of this compound to be 106 μM after 24 hours of treatment. nih.govcabidigitallibrary.org The antioxidant properties of polyphenols like this compound, which can inhibit lipid peroxidation, are hypothesized to contribute to this antiplasmodial activity. nih.gov

ParameterFindingSource(s)
Activity Inhibition of parasite growth nih.gov
Organism Plasmodium falciparum (chloroquine-resistant strain) nih.govcabidigitallibrary.org
IC₅₀ Value (24h) 106 µM nih.govcabidigitallibrary.org
Effect Dose-dependent growth inhibition nih.govnih.gov

Compounds that can inhibit melanogenesis are of great interest in dermatology and cosmetics for treating hyperpigmentation disorders. The depigmenting potential of kaempferol and several of its rhamnoside derivatives has been investigated to understand their structure-activity relationships.

In a study evaluating these compounds, kaempferol itself and α-rhamnoisorobin (kaempferol 7-O-α-L-rhamnopyranoside) showed inhibitory activity on melanogenesis. mdpi.com However, afzelin (this compound) and kaempferitrin (B1674772) (kaempferol 3,7-O-α-dirhamnoside) displayed no such inhibitory effects. mdpi.com The research concluded that the free hydroxyl group at the 3-position of the kaempferol structure is an important pharmacophore for its depigmenting activity. mdpi.com The addition of a rhamnose moiety at this specific position, as is the case in this compound, appears to negatively affect this biological activity. mdpi.com

CompoundChemical NameDepigmenting ActivitySource(s)
Kaempferol3,5,7,4'-TetrahydroxyflavoneActive mdpi.com
α-RhamnoisorobinKaempferol 7-O-α-L-rhamnopyranosideActive mdpi.com
Afzelin This compound Inactive mdpi.com
KaempferitrinKaempferol 3,7-O-α-dirhamnosideInactive mdpi.com

α-Glucosidase Inhibitory Activity

While the broader class of flavonoids, including the aglycone kaempferol, has been investigated for antidiabetic properties through mechanisms like α-glucosidase inhibition, the specific glycoside this compound exhibits a different mode of action related to glucose management. nih.govnih.govresearchgate.net Research on kaempferol 3-O-α-rhamnoside purified from the leaves of Bauhinia megalandra demonstrated that it did not inhibit α-glucosidase. Instead, it was found to inhibit glucose intestinal absorption (GIA). researchgate.net

The study revealed that kaempferol 3-O-α-rhamnoside acts as a competitive inhibitor of the intestinal sodium-glucose cotransporter 1 (SGLT1). researchgate.net This was evidenced by its ability to increase the Michaelis constant (KM) of glucose absorption without altering the maximum velocity (VMAX). When tested at a concentration of 5 mM, kaempferol 3-O-α-rhamnoside showed a significant 28% inhibition of glucose intestinal absorption. researchgate.net This suggests that its potential role in regulating blood sugar is not through the enzymatic breakdown of carbohydrates but by directly blocking its transport across the intestinal wall. researchgate.net

Antiviral Potential

This compound, along with its parent compound kaempferol, has been the subject of various preclinical investigations for its potential antiviral activities against a range of viruses.

Coronaviruses Kaempferol glycosides have been identified as promising candidates for anti-coronavirus activity. Specifically, kaempferol derivatives featuring a rhamnose residue have been noted as being quite effective against the 3a channel protein of coronaviruses, which is a cation-selective channel involved in virus release. nih.gov By blocking this channel, these compounds can inhibit the release of viral particles from infected cells. nih.govms-editions.cl Studies using a Xenopus oocyte expression system showed that kaempferol glycosides could inhibit the 3a-mediated current, with some triglycosides containing rhamnose showing approximately 30% inhibition at a 20 µM concentration. nih.gov

Dengue Virus The antiviral activity of kaempferol and its derivatives against the Dengue virus (DENV) appears to be complex and may depend on the specific glycoside and the experimental model used. For instance, kaempferol itself has shown discordant activity, significantly inhibiting Japanese Encephalitis Virus (JEV) while enhancing DENV infection in BHK-21 cells. nih.govresearchgate.net In contrast, another derivative, kaempferol-3-O-rutinoside, has demonstrated effective inhibition of DENV. mdpi.com However, specific research focusing solely on this compound's activity against the Dengue virus is not extensively detailed in the current literature.

Enterovirus Kaempferol has demonstrated notable inhibitory effects against Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease. mdpi.comnih.govcgu.edu.tw The primary mechanism of action is the inhibition of the viral internal ribosome entry site (IRES), which is crucial for the translation of viral proteins. cgu.edu.twresearchgate.netsemanticscholar.org By interfering with the IRES function, kaempferol disrupts the viral replication cycle. researchgate.netapub.kr In studies on RD (rhabdomyosarcoma) cells, treatment with 35 µM of kaempferol resulted in a decrease in infectious EV71 particles by at least one log unit compared to untreated cells. researchgate.netapub.kr Furthermore, in vivo studies using newborn mice demonstrated that kaempferol provided significant protection against a lethal EV71 challenge, with a survival rate of 88.89% at a dose of 50 mg/kg. semanticscholar.org

Pseudorabies Virus (PRV) Preclinical studies have highlighted the potential of kaempferol as an anti-pseudorabies virus (PRV) agent. Research on PRV-infected mice showed that kaempferol treatment improved the survival rate by 22.22%, which was higher than that of the control drug acyclovir (16.67%). nih.govnih.govresearchgate.net Kaempferol significantly inhibits virus replication in various organs, including the brain, lungs, kidneys, heart, and spleen. nih.govnih.gov The most substantial reduction was observed in the brain, where viral gene copies were decreased by over 700-fold. nih.govnih.govresearchgate.net The mechanism involves the inhibition of the transcription of the immediate-early gene IE180, which is essential for the transcription of other viral genes. nih.govnih.govmdpi.com This suggests that kaempferol could be a valuable candidate for controlling PRV infection and latency. nih.govmdpi.com

Respiratory Syncytial Virus (RSV) Kaempferol 3-O-α-L-rhamnoside has been specifically identified as an effective agent against the Respiratory Syncytial Virus (RSV). mdpi.com This compound, isolated from the leaves of Eucalyptus citriodora, demonstrated efficacy against the virus, although with a slightly lower selectivity compared to the antiviral drug ribavirin. mdpi.com The broader antiviral properties of kaempferol compounds against RSV are recognized, with kaempferol from tea shown to inhibit the cytopathic effects of the virus by 50% at a concentration of 4.84 μg/mL. mdpi.com

Summary of Antiviral Research Findings
VirusCompound TestedKey FindingConcentration/Dose
CoronavirusKaempferol triglycoside with rhamnose~30% inhibition of 3a channel20 µM
Enterovirus 71 (EV71)KaempferolReduced infectious virus yield by ≥ 1 log unit35 µM
Enterovirus 71 (EV71)Kaempferol88.89% survival rate in mice50 mg/kg
Pseudorabies Virus (PRV)Kaempferol>700-fold reduction in viral gene copies in the brainNot specified
Respiratory Syncytial Virus (RSV)Kaempferol 3-O-α-L-rhamnosideEffective against RSVNot specified

Antifungal and Antibacterial Properties (as derivatives)

Derivatives of this compound have demonstrated significant antimicrobial properties. A study on compounds isolated from Bryophyllum pinnatum evaluated the antibacterial and antifungal activities of seven kaempferol rhamnoside derivatives. nih.gov The crude ethyl acetate (B1210297) extract, rich in these compounds, was more active (MIC = 16-128 μg/ml) than the methanol (MIC = 32-512 μg/ml) and hexane extracts (MIC = 128-1024 μg/ml). nih.gov

Among the isolated compounds, α-rhamnoisorobin (kaempferol 3-O-α-L-rhamnopyranoside-7-O-α-L-rhamnopyranoside) was the most potent, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 2 μg/ml against the tested microbes. nih.govresearchgate.net This activity was, in some cases, comparable or superior to the standard control drugs, ciprofloxacin and nystatin. For example, its activity against Pseudomonas aeruginosa (MIC = 1 μg/ml) was higher than that of ciprofloxacin (MIC = 2 μg/ml). nih.gov The proposed mechanism for the antimicrobial action of these flavonoids is their ability to form complexes with the bacterial cell wall, thereby inhibiting microbial growth. nih.gov

Antimicrobial Activity of Kaempferol Rhamnoside Derivatives from Bryophyllum pinnatum (MIC in μg/ml)
MicroorganismCompound 1 (Kaempferitrin)Compound 7 (α-rhamnoisorobin)Ciprofloxacin (Control)Nystatin (Control)
Bacillus cereus411-
Staphylococcus aureus411-
Pseudomonas aeruginosa812-
Escherichia coli821-
Candida albicans162-1
Cryptococcus neoformans81-2

Structure Activity Relationships Sar and Computational Studies of Kaempferol 3 O Rhamnoside

Structural Determinants of Biological Activity

The structure-activity relationship (SAR) of kaempferol (B1673270) 3-O-rhamnoside reveals how minor structural modifications can lead to significant variations in biological properties.

Glycosylation, the attachment of sugar moieties to the flavonoid core, profoundly impacts the molecule's properties, including its solubility, stability, and bioactivity. The position of this glycosylation is a key factor. In kaempferol 3-O-rhamnoside, the rhamnose sugar is attached at the 3-position of the C ring.

Studies comparing kaempferol and its rhamnosides have shown that the presence of the rhamnose moiety at the 3-position can negatively affect certain biological activities. For instance, in assays for depigmentation and nitric oxide (NO) production inhibition, the activity decreases in the order of kaempferol (the aglycone), followed by α-rhamnoisorobin (kaempferol 7-O-rhamnoside), and then afzelin (B1665622) (this compound). nih.govresearchgate.net This suggests that the addition of a rhamnose group, particularly at the 3-position, can diminish these specific inhibitory effects. nih.gov Similarly, other research indicates that kaempferol aglycone possesses higher DPPH free radical scavenging potential compared to its glycoside derivatives. researchgate.net

The number and position of hydroxyl (-OH) groups on the flavonoid structure are crucial for their biological action, often acting as key pharmacophores. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.

In Silico Modeling and Molecular Dynamics Simulations

Computational methods are invaluable for predicting and analyzing the interactions between small molecules like this compound and biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies have used this method to investigate the binding of this compound to various protein targets. For example, it has shown good binding affinity with molecular targets involved in blood glucose homeostasis, including glycogen synthase kinase and glycogen phosphorylase. researchgate.netsemanticscholar.org Further docking studies have explored its interactions with hormone receptors implicated in breast cancer, such as the estrogen receptor (ER) and human epidermal growth factor receptor 2 (HER2), with molecular docking data revealing low binding energies, which suggests strong potential interactions. researchgate.net

Table 1: Molecular Docking Binding Energies of this compound with Various Protein Targets
Protein TargetBiological RoleBinding Energy (kcal/mol)
Estrogen Receptor (ER)Hormone signaling, Breast Cancer-10.52
Human Epidermal growth factor Receptor 2 (HER2)Cell growth and proliferation, Breast Cancer-9.828
Progesterone Receptor (PR)Hormone signaling, Breast CancerData not specified
Glycogen Synthase KinaseGlucose metabolism, DiabetesNoted as 'highest binding affinity'
Glycogen PhosphorylaseGlucose metabolism, DiabetesNoted as 'highest binding affinity'

Note: Binding energy values are indicative of the strength of the interaction; more negative values typically suggest stronger binding. Data compiled from multiple sources. researchgate.netsemanticscholar.orgresearchgate.net

Molecular dynamics (MD) simulations provide detailed information on the fluctuations and conformational changes of proteins and ligands over time, offering a deeper understanding of the stability of their interaction. MD simulations have been performed to analyze the stability of this compound when complexed with hormone receptors.

For the HER2–kaempferol-3-O-rhamnoside complex, MD simulations conducted over 100 nanoseconds showed stable interactions. researchgate.net Analysis of the simulation trajectory, including the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds, confirmed the stability of the ligand within the receptor's binding site. researchgate.netresearchgate.net Similar MD simulation analyses for complexes with the Estrogen Receptor (ER) and Progesterone Receptor (PR) also indicated stable interactions, supporting the potential for this compound to modulate the activity of these receptors. researchgate.net

Comparative Analysis with Kaempferol Aglycone and Other Glycosides

Direct comparison of this compound with its aglycone (kaempferol) and other glycosides is essential for understanding its unique SAR profile. As noted previously, the kaempferol aglycone generally exhibits stronger activity in certain antioxidant and anti-inflammatory assays compared to its glycosides. nih.govresearchgate.net

The position of glycosylation is a critical factor. A study comparing kaempferol and its rhamnosides (α-rhamnoisorobin, afzelin, and kaempferitrin) found a clear hierarchy of activity for inhibiting nitric oxide production. nih.govresearchgate.net The activity decreased as more rhamnose moieties were added and was also dependent on the attachment site.

Table 2: Comparative Inhibitory Activity of Kaempferol and its Rhamnosides
CompoundStructureNitric Oxide (NO) Production IC₅₀ (μM)Tyrosinase Inhibition IC₅₀ (μM)
KaempferolAglycone15.437.66
α-RhamnoisorobinKaempferol 7-O-rhamnoside37.7>400 (39.1% inhibition)
This compound (Afzelin)This compound>100>100
Kaempferitrin (B1674772)Kaempferol 3,7-di-O-rhamnoside>100>100

Data from studies on depigmenting and anti-inflammatory properties. IC₅₀ is the concentration required for 50% inhibition. A lower value indicates greater potency. nih.govresearchgate.net

Differential Activities of Kaempferol, this compound, and Other Kaempferol Glycosides

The substitution of the hydroxyl group at the C3 position of the kaempferol backbone with a rhamnose sugar to form this compound (also known as afzelin) results in altered biological activities compared to the parent aglycone. Similarly, glycosylation at other positions, such as the C7 position, or the presence of different sugar moieties, leads to a spectrum of activities.

Research comparing kaempferol with its rhamnoside derivatives has revealed that the aglycone form, kaempferol, often exhibits more potent activity in several biological assays. For instance, in studies evaluating depigmenting and anti-inflammatory properties, a clear hierarchy of activity is observed among kaempferol and its rhamnosides. nih.gov

In terms of anti-inflammatory action, the inhibition of nitric oxide (NO) production is a key indicator. One study demonstrated that kaempferol had the strongest inhibitory effect on NO production, followed by α-rhamnoisorobin (kaempferol 7-O-rhamnoside), while afzelin (this compound) and kaempferitrin (kaempferol 3,7-di-O-rhamnoside) showed significantly reduced or no activity. nih.gov This suggests that the free hydroxyl group at the C3 position is a critical pharmacophore for this particular anti-inflammatory activity. nih.gov

Interestingly, the trend is not universal across all biological endpoints. In the context of NF-κB-mediated luciferase activity, another marker of inflammation, α-rhamnoisorobin was found to be more potent than kaempferol itself. nih.gov This highlights the nuanced nature of structure-activity relationships, where a specific glycosylation pattern can enhance activity in certain cellular pathways.

The antiproliferative effects of kaempferol and its glycosides have also been a subject of investigation. Generally, kaempferol displays a higher antiproliferative effect on various cancer cell lines compared to its glycosylated forms, including this compound. nih.gov For example, this compound has been shown to inhibit the proliferation of MCF-7 breast cancer cells. nih.gov

The following tables summarize the comparative biological activities of kaempferol and some of its rhamnoside derivatives.

Table 1: Comparative Anti-inflammatory Activity of Kaempferol and its Rhamnosides

Compound Inhibition of NO Production (IC₅₀ in μM) nih.gov Inhibition of NF-κB-mediated Luciferase Activity (IC₅₀ in μM) nih.gov
Kaempferol 15.4 90.3
α-Rhamnoisorobin 37.7 36.2
Afzelin (this compound) >100 Not reported
Kaempferitrin >100 Not reported

Table 2: Comparative Depigmenting and Cytotoxic Activities of Kaempferol and its Rhamnosides

Compound Tyrosinase Inhibitory Activity (IC₅₀ in μM) nih.gov Cytotoxicity against B16 Melanoma Cells (IC₅₀ in μM) nih.gov
Kaempferol 37.66 25.6
α-Rhamnoisorobin >400 (39.1% inhibition at 400 μM) >100
Afzelin (this compound) >400 >100
Kaempferitrin >400 >100

Impact of Additional Rhamnose Moieties on Biological Activity

The addition of multiple rhamnose moieties to the kaempferol structure generally leads to a decrease in biological activity in the assays discussed above. This is evident when comparing the activity of kaempferol, a monorhamnoside like afzelin or α-rhamnoisorobin, and a dirhamnoside like kaempferitrin (kaempferol 3,7-di-O-rhamnoside). nih.gov

For instance, in the inhibition of both depigmentation and nitric oxide production, the order of activity is kaempferol > α-rhamnoisorobin > afzelin > kaempferitrin. nih.gov Both afzelin and kaempferitrin showed no significant inhibitory activity in these assays. nih.gov This suggests that the presence of a rhamnose moiety at the 3-position, and even more so at both the 3- and 7-positions, negatively affects these biological functions. nih.gov

Future Research Directions and Translational Potential of Kaempferol 3 O Rhamnoside

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research into kaempferol (B1673270) 3-O-rhamnoside is poised to uncover novel molecular targets and further delineate its engagement with critical signaling pathways. A primary area of investigation is its pro-apoptotic activity in cancer cells. In human breast cancer cells (MCF-7), the compound has been shown to inhibit cell proliferation and induce apoptosis by activating the caspase signaling cascade, specifically involving caspase-9 and caspase-3. nih.govnih.gov Similarly, in prostate cancer cells (LNCaP), it upregulates the expression of caspase-8, -9, and -3, leading to programmed cell death.

Another promising avenue of research is its potential role in neurodegenerative disorders, particularly Alzheimer's disease. Kaempferol 3-O-rhamnoside has been observed to inhibit the self-assembly of beta-amyloid peptides, a key pathological hallmark of Alzheimer's. nih.gov Further studies are warranted to identify the specific binding sites and the conformational changes induced in beta-amyloid that prevent its aggregation. Understanding these interactions at a molecular level could pave the way for the development of targeted therapies for neurodegenerative conditions.

Biological Activity Molecular Target/Signaling Pathway Cell/Disease Model
AnticancerActivation of caspase-9 and caspase-3MCF-7 breast cancer cells
AnticancerUpregulation of caspase-8, -9, and -3LNCaP prostate cancer cells
NeuroprotectiveInhibition of beta-amyloid self-assemblyAlzheimer's disease models

Investigation of Synergistic Effects with Other Bioactive Compounds

A significant area for future investigation is the potential for synergistic interactions between this compound and other bioactive compounds or conventional drugs. While research in this specific area is still emerging, studies on closely related kaempferol glycosides suggest a strong potential for combination therapies. For instance, certain kaempferol glycosides have demonstrated a synergistic antibacterial effect when combined with fluoroquinolones against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This suggests that this compound could enhance the efficacy of existing antibiotics, potentially reducing required dosages and combating antibiotic resistance.

Further research should explore the synergistic antioxidant effects of this compound with other well-known antioxidants, such as ascorbic acid (vitamin C) or other flavonoids like quercetin. Investigating these combinations could lead to the development of potent antioxidant formulations for use in dietary supplements or functional foods. Moreover, exploring its synergy with established chemotherapeutic agents could reveal new strategies for cancer treatment, potentially overcoming drug resistance or mitigating adverse side effects. The lack of extensive research on the synergistic potential of this compound highlights a critical gap that future studies should aim to address.

Advanced Biotechnological Approaches for Sustainable and Scalable Production

The sustainable and scalable production of this compound is crucial for its potential therapeutic applications. Traditional extraction from plant sources can be inefficient and environmentally taxing. A promising alternative lies in advanced biotechnological approaches, such as microbial fermentation.

Researchers have successfully engineered Escherichia coli for the de novo production of this compound from glucose. This was achieved by introducing a heterologous biosynthetic pathway consisting of five key genes:

Tyrosine ammonia (B1221849) lyase (TAL): Converts tyrosine to p-coumaric acid.

4-coumaroyl-CoA ligase (4CL): Converts p-coumaric acid to p-coumaroyl-CoA.

Chalcone (B49325) synthase (CHS): Catalyzes the formation of naringenin (B18129) chalcone.

Flavonol synthase (FLS): Converts naringenin to kaempferol.

Flavonol 3-O-rhamnosyltransferase (UGT78D1): Transfers a rhamnose group to the 3-hydroxyl position of kaempferol.

By engineering the host strain to increase the precursor supply of tyrosine, researchers have significantly enhanced the production yield. This metabolic engineering approach offers a sustainable and scalable platform for the production of this compound, paving the way for its broader application in research and potentially in clinical settings.

Enzyme Gene Function in Biosynthetic Pathway
Tyrosine ammonia lyaseTALConverts tyrosine to p-coumaric acid
4-coumaroyl-CoA ligase4CLConverts p-coumaric acid to p-coumaroyl-CoA
Chalcone synthaseCHSCatalyzes the formation of naringenin chalcone
Flavonol synthaseFLSConverts naringenin to kaempferol
Flavonol 3-O-rhamnosyltransferaseUGT78D1Rhamnosylates kaempferol to form this compound

Development of Preclinical Models for Specific Pathological Conditions

The development and utilization of robust preclinical models are essential to translate the promising in vitro findings of this compound into potential clinical applications. A range of preclinical models has already been employed to investigate its therapeutic potential in various diseases.

In oncology, several human cancer cell lines have been used, including:

MCF-7 (breast cancer): To study its pro-apoptotic effects. nih.govnih.gov

LNCaP (prostate cancer): To investigate the induction of the caspase cascade.

CNE-1 (nasopharyngeal carcinoma): To assess its anticancer potential.

Furthermore, in vivo studies using an Ehrlich Ascites Carcinoma (EAC) mouse model have demonstrated the anti-tumor activity of this compound. researchgate.netnih.gov

For neurodegenerative diseases, in vitro models using human neuroblastoma SH-SY5Y cells have been instrumental in studying its effects on beta-amyloid aggregation and cytotoxicity.

Future research should focus on developing more complex and physiologically relevant preclinical models. This includes the use of patient-derived xenografts (PDX) for cancer research to better predict clinical outcomes. For neurodegenerative diseases, transgenic animal models that recapitulate key aspects of human pathology will be crucial to further validate the neuroprotective effects of this compound and to understand its mechanism of action in a whole-organism context.

Pathological Condition Preclinical Model Key Findings
Breast CancerMCF-7 human breast cancer cellsInhibition of cell proliferation, induction of apoptosis
Prostate CancerLNCaP human prostate cancer cellsUpregulation of caspases, induction of apoptosis
Nasopharyngeal CarcinomaCNE-1 human nasopharyngeal carcinoma cellsAnticancer activity
Cancer (in vivo)Ehrlich Ascites Carcinoma (EAC) in miceAnti-tumor activity
Alzheimer's DiseaseSH-SY5Y human neuroblastoma cellsInhibition of beta-amyloid aggregation and cytotoxicity

Q & A

Q. How can kaempferol 3-O-rhamnoside be accurately quantified in plant matrices?

To quantify this compound, high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) is widely used. For reproducible results, consider:

  • Genotypic variability : this compound content varies significantly between plant genotypes (e.g., Ch. angustifolium lines ranged from 1.25 to 4.00 mg g⁻¹ DW) .
  • Phenological timing : Highest accumulation occurs during the full blooming phase in most genotypes, but some (e.g., PL_44) peak earlier .
  • Validation : Use internal standards (e.g., phyproof® reference substances) and statistical tests (Tukey’s multiple range test) to ensure precision .

Q. What experimental designs optimize the extraction of this compound from plant tissues?

  • Harvest timing : Collect during full blooming to maximize yield, as metabolite levels increase up to 12-fold in this phase .
  • Tissue homogenization : Use freeze-dried tissues to stabilize glycosides.
  • Solvent selection : Hydroalcoholic extracts (e.g., ethanol-water mixtures) are effective for polar flavonoid extraction .
  • Replicates : Include ≥4 biological replicates to account for intraspecies variability .

Q. How is the structural identity of this compound confirmed?

  • Analytical techniques : Combine nuclear magnetic resonance (NMR) for glycosidic linkage confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., m/z 432.38 for C₂₁H₂₀O₁₀) .
  • Reference standards : Cross-validate with pharmacopoeial-grade materials (≥98% purity) to rule out co-eluting isomers .

Advanced Research Questions

Q. How can contradictory findings in this compound bioactivity be resolved?

Example: While this compound exhibits antioxidant and anti-inflammatory properties , it showed no antidiabetic effects in glycogen synthesis assays .

  • Experimental adjustments :
    • Cell models : Use disease-specific cell lines (e.g., neuronal cells for Alzheimer’s studies vs. muscle cells for diabetes ).
    • Dosage : Optimize concentrations using dose-response curves to avoid off-target effects.
    • Pathway analysis : Apply network pharmacology to identify context-dependent mechanisms (e.g., NF-κB vs. PI3K-Akt pathways) .

Q. What methodologies elucidate the biosynthetic pathway of this compound?

  • Enzyme characterization : Study UDP-rhamnose synthases and flavonol 3-O-rhamnosyltransferases in vitro (e.g., from Hypericum monogynum) to map precursor conversion steps .
  • Mutant analysis : Use Arabidopsis mutants (e.g., tt4) to track disruptions in flavonoid glycosylation .
  • Isotopic labeling : Employ ¹³C-labeled precursors to trace rhamnose incorporation .

Q. How does genotypic variation impact this compound’s pharmacological potential?

  • Case study : DE_6 genotype produced 4.00 mg g⁻¹ DW, 3.2× higher than PL_38, highlighting the need for genotype selection in drug development .
  • Experimental approach :
    • Screen diverse germplasms using LC-MS.
    • Corrogate metabolite levels with bioactivity (e.g., anti-leukemia effects ).
    • Use in vitro cultures to standardize growth conditions and reduce environmental noise .

Q. What advanced techniques validate this compound’s multi-target mechanisms?

  • Molecular docking : Simulate interactions with acetylcholinesterase (Alzheimer’s targets) .
  • Transcriptomics : Profile HIF-1 and NF-κB pathway genes in sepsis models to confirm anti-inflammatory roles .
  • Metabolomics : Pair with ROS assays to link antioxidant capacity to cellular outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.